Tartronic acid

Descripción

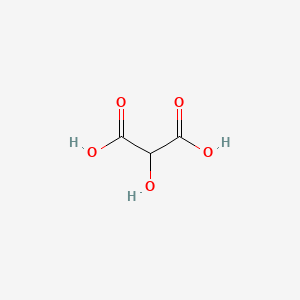

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxypropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O5/c4-1(2(5)6)3(7)8/h1,4H,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBFUDYVXSDBQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

111985-13-8 | |

| Record name | Poly(tartronic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111985-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6075358 | |

| Record name | Tartronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxypropanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80-69-3 | |

| Record name | Tartronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tartronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tartronic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tartronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tartronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TARTRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34T0025E0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydroxypropanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

156 - 158 °C | |

| Record name | Hydroxypropanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Derivatization Methodologies of Tartronic Acid

Oxidation Pathways for Tartronic Acid Synthesis

The primary route for synthesizing this compound involves the selective oxidation of polyols, with significant attention given to glycerol (B35011), a readily available byproduct of biodiesel production. cardiff.ac.ukqualitas1998.net This process represents an important pathway for upgrading biomass into valuable chemicals. cardiff.ac.uk

The oxidation of glycerol to this compound is a sequential process. Initially, a primary alcohol group of glycerol is oxidized to form glyceric acid. qualitas1998.netmdpi.com Subsequent oxidation of the other primary alcohol group converts glyceric acid into this compound. qualitas1998.netmdpi.com This transformation requires careful control of reaction conditions and catalyst selection to achieve high selectivity, as over-oxidation can lead to C-C bond cleavage and the formation of smaller molecules like oxalic acid and formic acid. mdpi.comaalto.fi The reaction is typically carried out using molecular oxygen as the oxidant in an aqueous medium. cardiff.ac.ukacs.org

The efficiency and selectivity of glycerol oxidation to this compound are highly dependent on the catalytic system employed. Research has explored a variety of heterogeneous and homogeneous catalysts, including noble metals, perovskite-supported systems, zeolites, and noble metal-free alternatives.

Glycerol Oxidation to this compound

Catalytic Systems in Glycerol Oxidation

Noble Metal Catalysts (e.g., Au, Pt, Pd, Au:Pt)

Noble metal catalysts, particularly those based on gold (Au), platinum (Pt), and palladium (Pd), are widely investigated for glycerol oxidation due to their high activity. researchgate.net Supported gold nanoparticles have demonstrated high selectivity for the initial oxidation of glycerol to glyceric acid. cardiff.ac.uk Alloying gold with platinum or palladium can enhance catalytic activity, although sometimes at the expense of selectivity towards this compound. cardiff.ac.uk

For instance, bimetallic Au:Pt nanoparticles supported on lanthanum manganite have been studied, showing that the choice of metal composition significantly influences the product distribution. cardiff.ac.uk While AuPt catalysts tended to produce glyceric acid, monometallic Au catalysts showed higher selectivity towards the sequential oxidation to this compound. cardiff.ac.uk Similarly, early research by Kimura's group utilized Pt- or Pd-modified Bi catalysts for the oxidation of glycerol to this compound. acs.org The selectivity of these catalysts can be tuned by the reaction conditions and the choice of support material. cardiff.ac.uknih.gov A recent study highlighted a single-atom rhodium catalyst on indium oxide (Rh₁-In₂O₃) that achieved a this compound selectivity of 93.2% in an alkaline medium. nih.gov

Table 1: Performance of Various Noble Metal Catalysts in Glycerol Oxidation to this compound

| Catalyst | Support | Key Findings | This compound Yield/Selectivity | Reference(s) |

| Au | LaMnO₃ | Exhibited higher selectivity to this compound compared to AuPt or Pt on the same support. | 44% yield in 6 h; 87% yield in 24 h. | cardiff.ac.uk |

| Pt/Pd-Bi | Not specified | Pioneering work in oxidizing glycerol to this compound. | Data not specified. | acs.org |

| Pt | LaMnO₃ | Resulted in high C-C scission rates, leading to very little this compound formation. | Low yield. | cardiff.ac.uk |

| Au:Pt | LaMnO₃ | Produced high selectivity to glyceric acid, with only a slight increase in this compound formation over time. | 13.5% yield after 6 hours. | cardiff.ac.uk |

| Rh₁ | In₂O₃ | Demonstrated exceptionally high selectivity for this compound through electrooxidation. | 93.2% selectivity. | nih.gov |

| Pt | Multiwalled Carbon Nanotubes | Reported to yield high selectivity for this compound in an alkaline medium. | 95.3% selectivity. | sci-hub.se |

Perovskite-Supported Catalysts (e.g., LaMnO₃)

Perovskite oxides have emerged as promising catalyst supports due to their structural flexibility and ability to influence reaction pathways. nih.gov Lanthanum manganite (LaMnO₃) has been shown to be an exceptional support for gold catalysts in the selective oxidation of glycerol to this compound. cardiff.ac.uk The LaMnO₃ support itself plays a crucial role by favoring the oxidation pathway and inhibiting side reactions like the dehydration/rearrangement pathway that leads to lactic acid, a common byproduct at elevated temperatures. cardiff.ac.uk

When gold nanoparticles are supported on LaMnO₃, the resulting catalyst (Au/LaMnO₃) demonstrates remarkable selectivity for this compound, achieving a yield of 44% in 6 hours and up to 80-87% after 24 hours. cardiff.ac.uk This high performance is attributed to the support's high oxygen adsorption capacity, which facilitates the sequential oxidation from glycerol to glyceric acid and finally to this compound. cardiff.ac.uknih.gov In contrast, when the same gold nanoparticles were supported on conventional titanium dioxide (TiO₂), the primary product was lactic acid, with only a 9% yield of this compound under comparable conditions. cardiff.ac.uk This highlights the critical influence of the perovskite support in directing the reaction selectivity.

Table 2: Comparison of LaMnO₃ and TiO₂ Supports for Au Catalysts in Glycerol Oxidation

| Catalyst | Glycerol Conversion (%) | This compound Yield (%) | Lactic Acid Yield (%) | Other Products | Time (h) | Reference(s) |

| Au/LaMnO₃ | 620 (TON) | 44.0 | 0.0 | Glyceric Acid, C-C Scission | 6 | cardiff.ac.ukresearchgate.net |

| Au/TiO₂ | 420 (TON) | 9.0 | 31.5 | Glyceric Acid, C-C Scission | 6 | cardiff.ac.ukresearchgate.net |

TON (Turnover Number) values as reported in the source.

Zeolite Catalysts (e.g., Au/HY)

Zeolites, with their well-defined porous structures and acidic properties, can also serve as supports for metal catalysts in glycerol oxidation. rsc.orgmdpi.com A notable example is the use of a gold catalyst supported on HY zeolite (Au/HY). cardiff.ac.uk This system has been reported to achieve a high yield of this compound, reaching up to 80%. cardiff.ac.uk

However, a significant drawback of the Au/HY catalyst system is its very low turnover frequency (TOF), reported to be around 40 h⁻¹. cardiff.ac.uk This indicates a slower reaction rate compared to other systems. The acidic nature of zeolite supports can influence the reaction pathway. While basic supports tend to show high activity but produce more C-C scission products, acidic supports can offer improved selectivity, though sometimes with lower activity. nih.gov The performance of zeolite-based catalysts is also affected by their pore structure, which can impose diffusional limitations on the reaction. qualitas1998.netrsc.org

Table 3: Performance of Au/HY Zeolite Catalyst in Glycerol Oxidation

| Catalyst | Support | Key Findings | This compound Yield (%) | Turnover Frequency (TOF) (h⁻¹) | Reference(s) |

| Au | HY Zeolite | Achieved high this compound yield but with a very low reaction rate. | 80 | ~40 | cardiff.ac.uk |

Noble Metal-Free Catalysts (e.g., Co/MgO-Al₂O₃)

To address the high cost and limited availability of noble metals, research has focused on developing efficient noble metal-free catalysts. cardiff.ac.uk One such system is a cobalt catalyst supported on a mixed oxide of magnesium and aluminum (Co/MgO-Al₂O₃). This catalyst has been shown to produce a this compound yield of 63.5% from glycerol oxidation. cardiff.ac.uk

Like the zeolite catalysts, this noble metal-free system also suffers from a very low turnover frequency, with a reported TOF of only 3 h⁻¹. cardiff.ac.uk The reaction conditions for both the Co/MgO-Al₂O₃ and Au/HY systems typically involve high base-to-glycerol ratios to promote the oxidation process. cardiff.ac.uk Another study explored copper (II) ion catalysts, which were active for glycerol oxidation in an alkaline solution, achieving a this compound yield of 29.5% after 22 hours. aalto.fi More recently, a bimetallic CuCo catalyst supported on Ti-modified SBA-15 achieved 54.5% selectivity to this compound with a glycerol conversion of 53.8%. researchgate.net These findings demonstrate the potential of non-noble metal catalysts as a more economical alternative, though further improvements in catalytic activity are needed to make them competitive with noble metal systems.

Table 4: Performance of Noble Metal-Free Catalysts in Glycerol Oxidation to this compound

| Catalyst | Support | Key Findings | This compound Yield/Selectivity | Turnover Frequency (TOF) (h⁻¹) | Reference(s) |

| Co | MgO-Al₂O₃ | Achieved a good yield of this compound but with extremely low activity. | 63.5% Yield | ~3 | cardiff.ac.uk |

| Copper (II) ion | Homogeneous | Active in alkaline solution; selectivity to this compound increased over time. | 29.5% Yield (in 22h) | Not specified | aalto.fi |

| CuCo | Ti-SBA-15 | Showed good stability and reusability over five cycles. | 54.5% Selectivity | Not specified | researchgate.net |

Reaction Conditions and Optimization for Yield and Selectivity

The synthesis of this compound through the oxidation of glycerol is a complex process influenced by various reaction parameters. Optimizing these conditions is crucial for maximizing the yield of this compound and ensuring high selectivity over other potential byproducts. Key factors that have been extensively studied include the influence of pH, ionic strength, temperature, and pressure.

Influence of pH and Ionic Strength

The pH of the reaction medium plays a critical role in the oxidation of glycerol. In basic conditions, the alcohol groups on glycerol molecules are more easily deprotonated to form alkoxide species, which are more susceptible to oxidation. mdpi.com This enhanced reactivity under alkaline conditions generally increases both the rate and efficiency of glycerol oxidation. mdpi.com For instance, studies on polycrystalline gold and platinum electrodes have shown that glycerol oxidation is strongly influenced by pH, with no catalytic activity observed in acidic media. primescholars.com The selectivity towards different oxidation products can also be tuned by adjusting the pH. For example, in the electrocatalytic glycerol oxidation reaction (EGOR) using a PtCu/C alloy catalyst, an increase in pH led to higher selectivity for this compound and oxalic acid. mdpi.com This suggests that a more OH- group-rich environment favors the primary alcohol oxidation pathways leading to this compound. mdpi.com

The ionic strength of the solution, influenced by the concentration and type of ions present, can also affect the reaction. The presence of certain cations can influence the interaction of reaction intermediates with the catalyst surface. For example, in glycerol oxidation on a Ni(OH)2 catalyst, alkali metal cations were found to tune the selectivity of the reaction by interacting with intermediates. rsc.org Specifically, smaller cations favored the pathway leading to formate, demonstrating that the nature of the electrolyte ions can direct the reaction towards different products. rsc.org The presence of borate (B1201080) in the buffer solution has been reported to suppress C-C bond cleavage during glycerol electrooxidation, which could potentially influence the yield of C3 products like this compound. nih.gov

Temperature and Pressure Effects

Pressure also influences the outcome of glycerol oxidation. In a study using a flow reactor, it was observed that glycerol conversion values decreased as the system pressure increased. researchgate.net The catalytic oxidation of glycerol is often carried out under pressurized oxygen, typically around 3 atm. rsc.org One study achieved a 98% conversion of glycerol and an 80% yield of this compound at 60 °C under 0.3 MPa of O2 using an Au/HY catalyst. cjcatal.com The optimization of both temperature and pressure is therefore a delicate balance between achieving high conversion rates and maintaining high selectivity towards this compound.

Mechanistic Studies of Glycerol Oxidation to this compound

The oxidation of glycerol to this compound is a multi-step process involving several key intermediates. The reaction pathway typically begins with the activation of glycerol's hydroxyl groups. mdpi.com This initial step often involves dehydrogenation to form reactive intermediates such as glyceraldehyde and dihydroxyacetone. mdpi.comresearchgate.net

The most common pathway to this compound proceeds through the initial oxidation of a primary hydroxyl group of glycerol to form glyceraldehyde. mdpi.commdpi.com This glyceraldehyde is then further oxidized to glyceric acid. mdpi.comcjcatal.commdpi.com Subsequent oxidation of the other primary hydroxyl group in glyceric acid leads to the formation of this compound. mdpi.comcjcatal.com In situ Fourier transform infrared spectroscopy studies have confirmed that for certain catalysts, glycerol is first converted to glyceric acid, which is then directly oxidized to this compound. cjcatal.com

The choice of catalyst and reaction conditions can significantly influence the dominant reaction pathway and the stability of intermediates. For instance, on Pt/C catalysts, glyceric acid is a major product, which can be further oxidized to this compound. primescholars.com The presence of a co-catalyst like bismuth can enhance the selectivity towards C3 products. frontiersin.org Some catalysts, like those based on gold, can be highly selective. An Au/HY catalyst, for example, showed remarkable performance in forming this compound over other potential products like glyceric acid or oxalic acid. cjcatal.com

Under harsher conditions or with less selective catalysts, C-C bond cleavage can occur, leading to the formation of smaller molecules like glycolic acid, oxalic acid, and formic acid. mdpi.comprimescholars.com The mechanism can also be influenced by the oxidant used. Isotope labeling experiments using H₂¹⁸O₂ have shown that in some systems, the oxygen from the hydrogen peroxide, rather than from the catalyst or water, is incorporated into the final dicarboxylic acid product. rsc.org

Oxidation of Lactic Acid to this compound

An alternative route to this compound involves the oxidation of lactic acid. This pathway is of interest as lactic acid can be readily produced from biomass. researchgate.net

Green Oxidation Approaches (e.g., H2O2 under UV irradiation)

A green and promising method for the synthesis of this compound from lactic acid is through photochemical oxidation using hydrogen peroxide (H₂O₂) and ultraviolet (UV) irradiation. researchgate.netrsc.org This approach is considered environmentally friendly as it uses a green oxidant (H₂O₂) and avoids the use of harsh or toxic reagents. researchgate.netrsc.org

In this process, aqueous solutions of lactic acid are irradiated with a UV lamp in the presence of H₂O₂. researchgate.netrsc.orgrsc.org The UV light facilitates the decomposition of H₂O₂ into highly reactive hydroxyl radicals (•OH). rsc.org These hydroxyl radicals are powerful oxidizing agents that can abstract a hydrogen atom from the lactic acid molecule, initiating the oxidation process that ultimately leads to the formation of this compound. rsc.org The efficiency of this photochemical conversion can be influenced by various experimental parameters, including the initial pH, the concentration of H₂O₂, and the temperature. researchgate.net

Ozonization of Malonic Acid Precursors

The synthesis of this compound can also be achieved through the ozonization of suitable precursors, such as malonic acid derivatives. While less commonly cited in recent literature for this compound synthesis compared to glycerol or lactic acid oxidation, ozonolysis is a powerful oxidation technique that can be applied to specific substrates. The general principle involves the reaction of ozone (O₃) with a carbon-carbon double bond or other susceptible functional groups. In the context of producing this compound, this would likely involve the hydroxylation of a malonic acid precursor at the central carbon atom. The specific details and efficiency of such a reaction would depend heavily on the exact structure of the malonic acid precursor and the reaction conditions employed.

Interactive Data Table of Research Findings

Table 1. Summary of Catalytic Performance in Glycerol Oxidation to this compound

| Catalyst | Support | Oxidant | Temp (°C) | Pressure (MPa) | Glycerol Conversion (%) | This compound Yield (%) | Key Findings |

|---|---|---|---|---|---|---|---|

| Au/HY | Zeolite | O₂ | 60 | 0.3 | 98 | 80 | Small Au cluster size is key for high performance. cjcatal.com |

| AuPt/MgO | MgO | O₂ | 23 | - | High | - | Achieved high conversion at ambient temperature without a base. nih.gov |

| Au/LaMnO₃ | Perovskite | O₂ | 100 | - | - | 44 (in 6h), 80 (in 24h) | Support structure influences reaction pathway, minimizing dehydration. cardiff.ac.uk |

| PtCu/C | Carbon | - | - | - | - | - | Increased pH enhances selectivity towards this compound. mdpi.com |

| CuO | None | H₂O₂ | Mild | - | - | 78 (with oxalic acid) | CuO nanoleaves are selective for dicarboxylic acids in the presence of H₂O₂. rsc.org |

| Pt/C | Carbon | - | - | - | - | Minor product | Primarily forms glyceric acid, which can be further oxidized. chemrxiv.org |

Synthesis of this compound Derivatives

The modification of this compound's core structure unlocks a wide array of derivatives with tailored properties for specific applications. These derivatization strategies primarily target the carboxyl and hydroxyl functional groups, enabling the synthesis of compounds like alkyl-substituted analogs, cyclic monomers for polymerization, and various esters. These derivatives are significant as intermediates in organic synthesis and as building blocks for novel materials. ontosight.ailookchem.com

DL-Methylthis compound Synthesis

DL-Methylthis compound, a racemic mixture of methylthis compound, is a notable derivative of this compound where a methyl group is attached to the main backbone. ontosight.ai It is recognized as a valuable intermediate in the synthesis of other organic compounds, particularly in creating chiral molecules, which are vital in pharmaceutical development. lookchem.comsmolecule.com

Several synthetic pathways have been identified for its production. One common method involves the oxidation of methylmalonic acid using appropriate oxidizing agents. smolecule.com Another established route begins with glycerol, which undergoes a series of oxidation reactions, potentially involving glyceric acid as an intermediate, to yield the target compound. smolecule.comebi.ac.uk These synthetic approaches make DL-methylthis compound a key compound for research into complex chemical systems and as a potential precursor for biologically active molecules. smolecule.com

Cyclic Derivatives of this compound for Polymerization

For applications in biodegradable polymers, cyclic derivatives of this compound serve as crucial monomers. nih.gov The synthesis of anhydrosulphite and anhydrocarboxylate derivatives has been described for this purpose. nih.govebi.ac.uk These compounds, more precisely named 5-carboxy-1,3,2-dioxathiolan-4-one-2-oxide and 5-carboxy-1,3-dioxolan-2,4-dione, are designed to undergo polymerization to form poly-alpha-esters. ebi.ac.uknih.gov A key feature of the resulting polymers is the presence of a pendant carboxyl group, which imparts specific functionalities. nih.govebi.ac.uk

The polymerization of the anhydrosulphite derivative can be initiated thermally. nih.gov This process involves the monomer decomposing to yield an alpha-lactone, which then undergoes a rapid chain-growth polymerization. nih.gov The rate of thermal polymerization for this compound anhydrosulphite is notably faster than that of simpler alkyl-substituted anhydrosulphites. nih.gov For more controlled copolymerization, tertiary base initiators are used, particularly with the anhydrocarboxylate derivative. nih.govebi.ac.uk The resulting polymers and copolymers are being explored for their potential in creating more hydrophilic and bioerodible materials. nih.gov

Table 1: Cyclic Derivatives of this compound for Polymerization

| Cyclic Derivative Name | Chemical Name | Polymerization Product | Key Feature |

|---|---|---|---|

| This compound anhydrosulphite | 5-carboxy-1,3,2-dioxathiolan-4-one-2-oxide | Poly-alpha-ester | Pendant carboxyl group |

Esterification Reactions for this compound Derivatives

Esterification is a fundamental method for derivatizing this compound, leading to the production of this compound esters. A patented process describes the preparation of these esters by reacting (trimethylsilyloxy) tricyanomethane with one or more alcohols in the presence of a mineral acid, followed by hydrolysis. google.com To produce esters with identical alkyl or cycloalkyl groups, a single alcohol is used. google.com For mixed esters, a mixture of alcohols is employed. google.com The typical procedure involves saturating the anhydrous alcohol with hydrogen chloride gas and then introducing the (trimethylsilyloxy) tricyanomethane. google.com

In a different approach focused on environmentally benign synthesis, a novel method for creating this compound derivatives has been developed using a Passerini 3-component reaction. rsc.orgrsc.org This is followed by a unique zinc-catalyzed ester solvolysis. rsc.org The Passerini reaction can be performed, for example, by stirring an equimolar mixture of benzylglyoxylamide, cyclohexyl isocyanide, and acetic acid in diethyl ether. rsc.org The subsequent hydrolysis of the resulting ester intermediate is achieved using zinc, with the reaction being significantly accelerated by the addition of a catalytic amount of zinc chloride and the application of ultrasonic irradiation. rsc.org This zinc-catalyzed system mimics hydrolytic metalloenzymes and allows the reaction to proceed under milder conditions than traditional acidic or basic hydrolysis. rsc.org

Table 2: Example of Passerini Reaction for this compound Derivative Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Reaction Time | Product |

|---|

Coordination Chemistry and Complexation Studies of Tartronic Acid

Chelation Properties with Metal Cations

The ability of tartronic acid to form complexes with metal cations has been the subject of thermodynamic and structural investigations. These studies reveal its capacity to interact with a range of metal ions, from weakly interacting alkaline metals to transition metals that form more stable complexes. researchgate.netmdpi.com

Understanding the protonation behavior of this compound is fundamental to characterizing its chelation properties. As a dicarboxylic acid, its state of deprotonation, which is dependent on pH, dictates its ability to coordinate with metal cations. mdpi.comebi.ac.uk

The protonation of the tartronate (B1221331) anion (L²⁻) occurs in two successive steps, corresponding to the protonation of the two carboxylate groups. These equilibria can be represented as:

L²⁻ + H⁺ ⇌ HL⁻ (governed by the first protonation constant, K₁)

HL⁻ + H⁺ ⇌ H₂L (governed by the second protonation constant, K₂)

The stoichiometric protonation constants have been determined through potentiometric measurements in various aqueous solutions, including sodium chloride, potassium chloride, and others, across a range of temperatures (288.15 to 310.15 K) and ionic strengths. mdpi.comnih.govresearchgate.net

Below is a table of selected protonation constants (log K) for this compound in different ionic media at 298.15 K (25 °C).

| Ionic Medium | Ionic Strength (mol·kg⁻¹) | log K₁ (HL⁻) | log K₂ (H₂L) |

|---|---|---|---|

| NaCl | 0.24 | 4.19 | 2.06 |

| 0.48 | 4.23 | 2.10 | |

| 0.95 | 4.35 | 2.22 | |

| KCl | 0.24 | 4.18 | 2.05 |

| 0.48 | 4.21 | 2.11 | |

| 0.94 | 4.31 | 2.24 |

Data sourced from Lando, G., et al. (2025). mdpi.comresearchgate.net

The values of protonation constants are dependent on the ionic strength of the medium. mdpi.com The Specific Ion Interaction Theory (SIT) is a thermodynamic model used to describe this dependence. mdpi.comnih.govresearcher.life By applying the SIT model to experimental data obtained at various ionic strengths, it is possible to calculate thermodynamic parameters, including the protonation constants at infinite dilution (standard state). mdpi.comresearcher.life This modeling approach allows for a comprehensive understanding of the protonation behavior of this compound under a wide array of experimental conditions. mdpi.com

This compound is capable of forming weak complexes with alkaline metal cations such as sodium (Na⁺) and potassium (K⁺). mdpi.com The formation constants for these complexes have been determined using the ΔpK method, which analyzes the variation in the ligand's protonation constants in different ionic media. mdpi.comnih.govresearcher.life Studies indicate that the main species formed are ML⁻ and MHL⁰ (where M is the alkali metal cation). mdpi.com The stability of these complexes follows the trend Na⁺ > K⁺, which is attributed to differences in the ionic size of the cations. mdpi.com

This compound forms more stable and structurally diverse complexes with transition metal ions compared to alkaline metals. researchgate.netmdpi.com Its coordination with copper(II) has been specifically investigated, revealing multiple modes of binding. researchgate.netrsc.orgebi.ac.uk

In one mode, the tartronate anion acts as a bidentate ligand, chelating to the copper(II) ion through the oxygen atoms of its two carboxylate groups to form a six-membered ring. rsc.org An example of this is the complex anion [Cu(C₃H₂O₅)₂Cl]³⁻, which has a square planar geometry with two tartronate ligands and a weakly associated chloride ion in an axial position. rsc.org

A second, more complex coordination mode involves the deprotonation of the central alcohol (hydroxyl) group in addition to the carboxylic groups. researchgate.netrsc.orgebi.ac.uk This triply-deprotonated tartronate ligand can then act as a bridging ligand. rsc.org This leads to the formation of a triangular, trinuclear complex with the formula [Cu₃(C₃H₁O₅)₃]³⁻. researchgate.netrsc.org In this structure, the deprotonated alkoxo groups from each of the three tartronate ligands bridge the three copper(II) centers, resulting in a cyclic arrangement. rsc.org

Complexation with Transition Metal Ions (e.g., Copper(II))

Structural Characterization of Metal Complexes

X-ray crystallography has been instrumental in elucidating the diverse structural motifs adopted by metal-tartronate complexes. The coordination mode of the tartronate ligand can vary significantly depending on the metal ion and reaction conditions.

In a notable copper(II) complex, [Cu₃(C₃H₂O₅)₃]³⁻, the tartronate ligand's central alcohol function is deprotonated, allowing it to bridge two copper atoms, resulting in a trinuclear structure. researchgate.netebi.ac.uk Each pair of copper atoms in this triangular arrangement is also bridged by two carboxylate ligands. researchgate.net The distance between copper atoms (Cu···Cu) is 3.131(3) Å, which is too large for direct metal-metal bonding. researchgate.net

With manganese(II), this compound forms a one-dimensional chain polymer with the formula {Na[MnL(H₂O)₂]}n, where L represents the 2-hydroxyl-2-hydroxylate-malonate trivalent anion. researchgate.net In this complex, each manganese ion is in a distorted octahedral environment. It is coordinated to two water molecules and four oxygen atoms from two different bridging tartronate ligands. researchgate.net One ligand provides a hydroxylate oxygen and a hydroxyl oxygen to a single Mn ion, while the other ligand coordinates through two carboxylate oxygens to another Mn ion, thus propagating the chain structure. researchgate.net

Studies have also reported the synthesis of platinum(II) complexes, such as [Pt(HPIP)(tartronate)], where HPIP is homopiperazine. tandfonline.com These complexes demonstrate the versatility of tartronate in forming stable structures with various transition metals.

Table 1: Structural Data for Selected Metal-Tartronate Complexes

| Metal Ion | Complex Formula | Crystal System | Key Structural Features | Reference(s) |

|---|---|---|---|---|

| Copper(II) | [Cu₃(C₃H₂O₅)₃]³⁻ | Trigonal | Trinuclear complex with a Cu₃⁶⁺ core; deprotonated alcohol bridges two Cu atoms; Cu···Cu separation is 3.131(3) Å. | researchgate.netebi.ac.uk |

| Manganese(II) | {Na[Mn(C₃H₁O₅)(H₂O)₂]}n | Not Specified | One-dimensional chain polymer; Mn(II) in a distorted octahedral environment; coordinated by water and bridging tartronate ligands. | researchgate.net |

| Platinum(II) | [Pt(HPIP)(C₃H₂O₅)] | Not Specified | Synthesized and characterized, demonstrating tartronate as a bidentate ligand. | tandfonline.com |

Magnetic Studies of Coordination Compounds

The magnetic properties of this compound coordination compounds are closely linked to their structural arrangements, particularly in polynuclear complexes where metal centers can interact magnetically.

In contrast, a different copper(II) tartronate complex was found to have both intramolecular antiferromagnetic and ferromagnetic interactions, leading to a spin ground state of S = 2. researchgate.net Yet another copper complex, bridged by a single hydroxide (B78521) ion, displayed strong antiferromagnetic interaction, resulting in an S = 3/2 spin ground state. researchgate.net

For the one-dimensional manganese(II) tartronate chain complex, variable-temperature magnetic susceptibility measurements in the 4–300 K range confirmed antiferromagnetic exchange between the Mn(II) centers. researchgate.net The magnetic coupling parameter (2J) was determined to be –0.0544 cm⁻¹, indicating weak antiferromagnetic interaction. researchgate.net

Table 2: Magnetic Properties of Selected Tartronate Coordination Compounds

| Complex | Magnetic Behavior | Key Findings | Reference(s) |

|---|---|---|---|

| [Cu₃(C₃H₂O₅)₃]³⁻ | Antiferromagnetic | Doublet ground state (S=1/2); μeff = 1.80 μB (10–50 K). | researchgate.net |

| Other Cu(II) tartronate complex | Mixed ferro- and antiferromagnetic | Spin ground state of S = 2. | researchgate.net |

| {Na[Mn(C₃H₁O₅)(H₂O)₂]}n | Antiferromagnetic | Weak antiferromagnetic coupling; 2J = –0.0544 cm⁻¹. | researchgate.net |

Electron Spin Resonance (ESR) Studies of Chelates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), provides detailed information about the electronic structure of paramagnetic metal-tartronate complexes.

The trinuclear copper(II) complex has been studied in detail using EPR spectroscopy. researchgate.netebi.ac.uk The high-frequency 285 GHz-EPR spectrum is characteristic of a system with a total spin state of S = 1/2. researchgate.net The spectrum shows a rhombic anisotropy, which suggests that the electronic spin density is delocalized over the three copper ions in the triangular cluster. researchgate.net This delocalization is a consequence of the magnetic exchange interactions mediated by the bridging ligands. researchgate.net Low-temperature EPR spectra of similar trinuclear clusters can be used to estimate molecular g-factors and antisymmetric exchange parameters.

In other studies, the spin trapping/ESR technique has been employed to detect radical species in reactions involving metal ions and related hydroxycarboxylic acids, demonstrating the utility of this method in probing reaction mechanisms. rsc.org

Ligand Behavior in Aqueous and Non-Aqueous Solutions

The behavior of this compound as a ligand in solution has been quantified through thermodynamic studies, primarily focusing on determining the stability constants of the complexes it forms with various metal ions. These constants are crucial for understanding the distribution of species in a given system.

Potentiometric measurements have been used to determine the stoichiometric protonation constants of this compound and the stability constants of its metal complexes in aqueous solutions under various conditions of temperature and ionic strength. mdpi.comnih.gov For instance, the stability constants for chromium(II)-tartronate complexes were determined pH-metrically in a 1 mol dm⁻³ KCl solution at 25 °C. rsc.orgrsc.org The study found that protonated complexes are also formed in this system. rsc.orgrsc.org

A detailed investigation into the complexation of tartronate with several divalent cations was conducted at 293 K in a 0.1 mol dm⁻³ NaClO₄ medium. mdpi.com It was noted that while this compound is a promising chelator, its complexation with Ca²⁺ in solution is minimal, suggesting that its role as a crystallization inhibitor for calcium salts may be due to surface interactions rather than solution-phase sequestration. nih.govmdpi.com

The complexation with europium(III) was studied using a solvent-extraction-radiotracer method, with the magnitude of the stability constants suggesting that tartronate acts as a tridentate ligand with Eu³⁺. cdnsciencepub.com Further studies have characterized the formation of weak complexes between tartronate and alkali metal cations like Na⁺ and K⁺. mdpi.comnih.gov

Table 3: Stability Constants (log K) for Metal-Tartronate Complexes in Aqueous Solution

| Metal Ion | log K₁ | log K₂ | Conditions | Reference(s) |

|---|---|---|---|---|

| Cr²⁺ | 3.86 | 2.08 | 25 °C, I = 1.0 M (KCl) | rsc.orgrsc.org |

| Cu²⁺ | 4.3 | - | 25 °C | waseda.ac.jp |

| Fe³⁺ | 6.2 | - | 25 °C | waseda.ac.jp |

| Eu³⁺ | 4.85 (K₁) | 8.62 (K₁K₂) | 25 °C, low ionic strength | cdnsciencepub.com |

| Ba²⁺ | 1.83 | - | 20 °C, I = 0.1 M (NaClO₄) | mdpi.com |

| Ca²⁺ | 2.10 | - | 20 °C, I = 0.1 M (NaClO₄) | mdpi.com |

| Mg²⁺ | 2.03 | - | 20 °C, I = 0.1 M (NaClO₄) | mdpi.com |

| Ni²⁺ | 2.65 | - | 20 °C, I = 0.1 M (NaClO₄) | mdpi.com |

| Co²⁺ | 2.50 | - | 20 °C, I = 0.1 M (NaClO₄) | mdpi.com |

| Zn²⁺ | 2.76 | - | 20 °C, I = 0.1 M (NaClO₄) | mdpi.com |

| Cd²⁺ | 2.56 | - | 20 °C, I = 0.1 M (NaClO₄) | mdpi.com |

Biochemical and Physiological Roles of Tartronic Acid

Role in Calcium Oxalate (B1200264) Crystallization and Kidney Stone Formation

Inhibitory Effects on Calcium Oxalate Monohydrate (COM) Crystallization

Comparison with Other Inhibitors (e.g., Citric Acid)

Tartronic acid has been identified as an efficient inhibitor of calcium oxalate monohydrate (COM) crystallization, which is the primary constituent of human kidney stones. ebi.ac.ukresearchgate.netnih.govresearcher.lifenih.gov Its mechanism of action involves binding to the rapidly growing apical surfaces of COM crystals, a characteristic that differentiates it from other inhibitors, such as citric acid. ebi.ac.ukresearchgate.netnih.govnih.gov While citric acid is a conventional preventative treatment for kidney stones, it functions by sequestering calcium ions. researchgate.netresearchgate.net In contrast, this compound exhibits minimal complexation with Ca2+ at experimental concentrations, suggesting a distinct inhibitory mechanism primarily through surface interaction rather than chelation. researchgate.net

The inhibitory effects of this compound have been compared with molecular analogs like malonic acid and methylmalonic acid, as well as with citric acid. nih.govresearchgate.net

Table 1: Comparison of Inhibitory Mechanisms in Calcium Oxalate Crystallization

| Inhibitor | Primary Mechanism of Action | Effect on Ca2+ Complexation (at experimental concentrations) |

| This compound | Binds to rapidly growing apical surfaces of COM crystals | Minimal |

| Citric Acid | Sequesters free Ca2+ | Sequesters approximately half |

In vivo Studies in Hyperoxaluria Models

In vivo studies conducted in mouse models of hyperoxaluria have demonstrated that this compound's efficacy in inhibiting stone formation and mitigating stone-related physical harm is comparable to that of citric acid. ebi.ac.ukresearchgate.netnih.govresearcher.lifenih.govresearchgate.net These findings support the potential of this compound as a promising alternative for managing calcium oxalate nephropathies. researchgate.netnih.govnih.gov The inhibitory mechanism, involving the interaction of this compound with COM crystal surfaces and subsequent inhibition of crystal growth, has been corroborated by bulk crystallization and in situ atomic force microscopy (AFM) measurements. researchgate.netnih.govnih.govresearchgate.net

Potential as an Inhibitor of Pathogenic Enzymes

Beyond its role in calcium oxalate crystallization, this compound has shown potential as an inhibitor of enzymes from pathogenic organisms. One significant area of research involves its inhibitory effect on Mycobacterium tuberculosis Dihydrodipicolinate Synthase (Mtb-rDapA). preprints.orgresearchgate.netresearchgate.netpreprints.org Mtb-rDapA is an essential enzyme for the survival and growth of Mycobacterium tuberculosis, the causative agent of tuberculosis, making it a crucial drug target. preprints.orgresearchgate.netresearchgate.netnih.gov

Inhibition of Mycobacterium tuberculosis Dihydrodipicolinate Synthase (Mtb-rDapA)

In vitro studies have identified this compound as an inhibitor of Mtb-rDapA. preprints.orgresearchgate.netresearchgate.netpreprints.org At a concentration of 500 µM, this compound exhibited a maximum inhibition of 51% against Mtb-rDapA. preprints.orgresearchgate.netresearchgate.netpreprints.org Another substrate analogue, β-hydroxypyruvic acid, also demonstrated inhibitory activity, with a maximum inhibition of 48% at the same concentration. preprints.orgresearchgate.netresearchgate.netpreprints.org Both this compound and β-hydroxypyruvic acid showed inhibitory effects even at concentrations as low as 50 µM, highlighting their potency. preprints.org

Table 2: Inhibition of Mtb-rDapA by this compound and β-Hydroxypyruvic Acid

| Inhibitor | Concentration (µM) | Maximum Inhibition (%) |

| This compound | 500 | 51 |

| β-Hydroxypyruvic Acid | 500 | 48 |

Time-Dependent Inhibition Studies

While β-hydroxypyruvic acid has been observed to be a time-dependent inhibitor of Mtb-rDapA, where inhibition increases proportionally with pre-incubation time due to the formation of a tight enzyme-inhibitor complex, the provided research does not explicitly state that this compound exhibits time-dependent inhibition against Mtb-rDapA. preprints.org

Molecular Interactions and Thermal Stability Shifts

Research indicates that β-hydroxypyruvic acid interacts with Mtb-rDapA, leading to a thermal stability shift of 3°C, as determined by thermal shift assays. preprints.orgresearchgate.netresearchgate.netpreprints.org This shift suggests a direct binding interaction between β-hydroxypyruvic acid and the enzyme, altering its thermal denaturation profile. preprints.org The available information does not specify similar thermal stability shifts or detailed molecular interactions for this compound with Mtb-rDapA.

Analytical and Detection Methodologies for Tartronic Acid

Chromatographic Techniques

Chromatographic methods are widely utilized for the separation, identification, and quantification of tartronic acid due to their high separation efficiency and sensitivity.

High-Performance Liquid Chromatography (HPLC) has been a foundational technique for determining this compound content in various matrices. Early studies on cucumber fruit, for instance, relied on HPLC for this purpose. nih.gov A qualitative and quantitative method for this compound in cucumbers involves HPLC with a weak base anionic chromatographic column. The mobile phase typically consists of a sodium sulfate (B86663) solution, with detection performed at a wavelength of 215 nm and an injection volume of 10 µL. google.com The method demonstrates good linearity, with an R² value of 0.9988 for a standard curve ranging from 0.5 mg/mL to 10 mg/mL. google.com Optimization studies have also been conducted for determining this compound content in wax gourd varieties using HPLC. mdpi.com

HPLC has also been applied in the analysis of glycerol (B35011) oxidation products, where it was used to separate this compound alongside other organic acids such as mesoxalic acid, glyceraldehyde, glyceric acid, glycerol, glycolic acid, and dihydroxyacetone. core.ac.uk Optimal resolution between mesoxalic acid and this compound was achieved using 3 mM H₂SO₄ as the mobile phase at a flow rate of 0.5 mL/min, yielding a resolution (Rs) value of 3.13. core.ac.uk

Table 1: Representative HPLC Parameters for this compound Determination

| Parameter | Value (Cucumber) google.com | Value (Glycerol Oxidation Products) core.ac.uk |

| Column Type | Weak base anionic | Not specified |

| Mobile Phase | Sodium sulfate solution | 3 mM H₂SO₄ |

| Detection Wavelength | 215 nm | UV (wavelength not specified) |

| Flow Rate | 0.8-1.0 mL/min | 0.5 mL/min |

| Injection Volume | 10 µL | Not specified |

| Linearity (R²) | 0.9988 (0.5-10 mg/mL) | Not specified |

| Resolution (Rs) | Not specified | 3.13 (Mesoxalic acid & this compound) |

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers enhanced sensitivity and specificity for the identification and quantification of this compound. This hyphenated technique has been successfully employed in complex biological matrices. For example, in the flesh of winter melon, HPLC-MS/MS identified this compound as one of five organic acids with a relative content exceeding 0.5%, specifically at 1.15%. mdpi.com The coupling of chromatographic techniques with mass spectrometry significantly improves detection capabilities for organic acids. metrohm.com

Ion Chromatography (IC) has emerged as a robust and efficient alternative for the assay of this compound, particularly in plant samples like cucumber. nih.gov A common setup for this compound determination using IC involves a Thermo Scientific Dionex ICS-5000+ ion chromatograph equipped with a Dionex IonPAC AS11-HC analytical column and an IonPac AG11-HC guard column. nih.gov The column temperature is typically maintained at 30 °C, and a potassium hydroxide (B78521) (KOH) solution serves as the eluent at a flow rate of 1 mL/min. nih.gov This method has been utilized for screening cucumber germplasms for high this compound content. nih.gov IC is also effective for analyzing complex oxidation mixtures that contain this compound. waikato.ac.nz

Table 2: Representative Ion Chromatography Parameters for this compound Assay

| Parameter | Value nih.gov |

| Instrument | Thermo Scientific Dionex ICS-5000+ |

| Analytical Column | Dionex IonPAC AS11-HC (250 mm × 4 mm) |

| Guard Column | IonPac AG11-HC (4 mm × 50 mm) |

| Column Temperature | 30 °C |

| Eluent | KOH solution |

| Flow Rate | 1 mL/min |

Ion Chromatography offers significant advantages in the precise, accurate, and reproducible determination of this compound. This method is characterized by its short operation time, high precision, high accuracy, excellent reproducibility, and minimal interference from other impurities present in the sample matrix. nih.gov Generally, IC is recognized for its ability to detect and quantify a wide range of ions, both inorganic and organic, even in complex samples, often achieving detection limits at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. chromatographytoday.com Its high selectivity, achieved through the choice of appropriate stationary phases (e.g., anion exchange), reduces interference and enhances result accuracy. chromatographytoday.com Furthermore, IC typically requires minimal sample preparation, which helps prevent contamination and analyte loss. chromatographytoday.com The technique is also relatively straightforward to operate, contributing to its widespread adoption in routine analytical applications. chromatographytoday.comufms.br

Ion exchange chromatography forms the fundamental basis for Ion Chromatography, where separation occurs based on the interaction of ions with an ion-exchange stationary phase. chromatographytoday.com This technique has seen continuous improvements and is increasingly applied in the analysis of water, pharmaceuticals, and food products. ufms.br The use of high-capacity ion-exchange columns is crucial for ensuring optimal separation efficiency and preventing column overloading, especially when dealing with samples containing high concentrations of multiple ions. metrohm.com

Ion Chromatography for this compound Assay

Potentiometric Measurements for Thermodynamic Parameters

Potentiometric measurements are a valuable tool for investigating the thermodynamic properties of this compound, particularly its protonation behavior. Detailed thermodynamic studies have been conducted using potentiometry to understand how this compound interacts with protons and major cations in aqueous solutions. mdpi.comnih.govmdpi.com

These measurements are typically performed across a range of temperatures (e.g., 288.15 K to 310.15 K) and ionic strengths (e.g., 0.1 to 1.0 mol dm⁻³) in various ionic media, including sodium chloride, potassium chloride, tetramethylammonium (B1211777) chloride, and tetraethylammonium (B1195904) iodide. mdpi.comnih.govmdpi.com The primary goal is to determine the stoichiometric protonation constants of this compound under these diverse conditions. mdpi.comnih.gov

Furthermore, potentiometric measurements facilitate the study of weak complex formation between tartronate (B1221331) and alkaline metal cations, often employing the ΔpK method. mdpi.com The experimental data obtained from these measurements are then modeled using theoretical frameworks such as the Debye-Hückel equation and the Specific Ion Interaction Theory (SIT). mdpi.comnih.govmdpi.com This modeling allows for the calculation of standard thermodynamic parameters and the assessment of how protonation constants depend on ionic strength. mdpi.comnih.gov

Comparative analyses of this compound's protonation behavior with structurally related acids, such as malonic acid and mesoxalic acid, have provided insights into the influence of molecular structure on acid dissociation. mdpi.comnih.govmdpi.com Research indicates that entropic contributions play a significant role in the protonation process of this compound. mdpi.comnih.govresearchgate.net For instance, the enthalpy changes for tartronate protonation are positive, suggesting an endothermic process, whereas for malonate, they are only slightly negative, highlighting the dominant entropic nature of tartronate's protonation stability. researchgate.net

Table 3: Representative Experimental Conditions for Potentiometric Measurements of this compound

| Parameter | Value mdpi.comnih.govresearchgate.net |

| Temperature Range | 288.15 K to 310.15 K |

| Ionic Strength Range | 0.1 to 1.0 mol dm⁻³ |

| Ionic Media | Sodium chloride, Potassium chloride, Tetramethylammonium chloride, Tetraethylammonium iodide |

| Titrants | NaOH, KOH, (CH₃)₄NOH, (C₂H₅)₄NOH |

| Pressure | 0.1 MPa |

Table 4: Thermodynamic Parameters for First Protonation Step at T = 298.15 K

| Compound | -ΔG° (kJ mol⁻¹) researchgate.net | ΔH° (kJ mol⁻¹) researchgate.net | TΔS° (kJ mol⁻¹) researchgate.net |

| This compound | Not specified | Positive | Significant Entropic Contribution |

| Malonic Acid | Not specified | Slightly Negative | Not specified |

Extraction Optimization from Biological Matrices

The extraction of this compound from biological matrices, especially plant tissues, involves several critical steps designed to isolate and purify the compound for subsequent analysis. A common approach involves initial mechanical disruption of the plant material, followed by separation and purification techniques.

For cucumber fruit, the pretreatment process typically begins with the removal of the fruit's ends and cavity parts. The remaining fruit material is then pulverized or ground into a paste. This paste undergoes centrifugation, and the resulting supernatant is collected. This supernatant is then passed through a filter, such as a 0.45 μm filter membrane, to remove particulate matter before chromatographic analysis. mdpi.comgoogle.com

Following initial sample preparation, solid-phase extraction (SPE) is a frequently employed method for further purification and concentration. Activated CNWBOND LC-C18 solid phase extraction columns have been utilized for this purpose. The activation process for these columns involves sequential washes with methanol, a 1:1 methanol-water solution, and water. mdpi.com

While early studies on cucumber fruit relied on High-Performance Liquid Chromatography (HPLC) for this compound determination, a more recent and advantageous method involves ion chromatography. This technique offers a short operation time, high precision, accuracy, excellent reproducibility, and is less susceptible to interference from other impurities, making it a preferred methodology for current studies. mdpi.comresearchgate.net

For analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), which are often used for organic acid analysis, derivatization of the target compound is crucial to enhance volatility and improve detection sensitivity. Common derivatization agents for protic metabolites, including organic acids, can include ethyl chloroformate (ECF) or trimethylsilylation (TMS). researchgate.netpragolab.cz These derivatization methods facilitate the analysis of compounds with active hydrogens in their functional groups (carboxy, amino, hydroxy, thiol) by converting them into more volatile and stable derivatives suitable for GC-MS. pragolab.cz

Cucumber and Cucurbit Crops as Sources

This compound is predominantly found in cucumbers and other crops belonging to the Cucurbitaceae family. mdpi.comresearchgate.netresearcher.liferesearchgate.netnih.govresearchgate.netsciprofiles.comresearchgate.net It is identified as a small molecule organic acid. google.com Research has shown significant variability in this compound content among different cucumber germplasm resources, with some studies reporting up to a 5.7-fold difference between the highest and lowest levels. mdpi.com

A screening of 52 cucumber germplasms identified eight varieties with notably elevated this compound levels, exceeding twice the content found in commercially available cucumber varieties. These high-content germplasms include North China-type varieties such as 3569-16, 5667, and 5634-1, as well as European greenhouse-type varieties like 2079-10, 6101-5, 2073-1, 2128, and 6101-11. mdpi.comresearchgate.net Beyond cucumbers, this compound has also been identified in other cucurbits, such as winter melon, where it was found to constitute 1.15% of the organic acids in the flesh, as determined by HPLC-MS/MS. researchgate.net

Influence of Developmental Stage and Environmental Factors on Content

The content of this compound in cucumber fruits is significantly influenced by both their developmental stage and various environmental factors.

Influence of Developmental Stage: Studies have consistently shown a general decline in this compound content as cucumber fruit undergoes growth and development. The highest concentrations are typically observed on the day of flowering (anthesis), with a significant decrease noted from approximately six days after anthesis (DAA) onward. mdpi.comresearchgate.netresearcher.lifenih.govsciprofiles.comresearchgate.net For instance, in germplasms 3611-1 and 3611-2, this compound levels decreased from 1.37 mg/g to 0.66 mg/g and from 1.05 mg/g to 0.33 mg/g, respectively, between anthesis and 12 DAA. mdpi.com

Furthermore, fruits harvested during an early period exhibit significantly higher this compound content compared to those harvested later. For example, early-harvested fruits of germplasm 19024 showed 61.76% higher this compound, and germplasm 19114 showed 112.50% higher content, compared to their late-harvested counterparts. mdpi.comresearchgate.net The distribution of this compound within the fruit also varies, with the "end of fruit" (rear part) consistently showing significantly higher concentrations than other sections, such as the fruit handle, middle, or top. The "end of fruit" can contain as much as 0.81 mg/g, in contrast to the "top of fruit" at 0.25 mg/g. mdpi.comresearchgate.net

Influence of Environmental Factors (Exogenous Agents): Environmental factors and exogenous applications can modulate this compound levels in cucumber. Notably, foliar spraying of microbial agents has been shown to rapidly and efficiently increase the this compound content in cucumber fruits, with reported increases of up to 84.4%. mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netsciprofiles.com The application of nitrogen fertilizer has also been identified as a factor that can lead to an increase in this compound content in cucumber. mdpi.com Other exogenous treatments, such as sucrose (B13894) and malic acid, have demonstrated slight increases in this compound levels, while citric acid treatment resulted in a decrease compared to control groups. mdpi.com

Table 1: this compound Content in Cucumber Fruits at Different Developmental Stages (Example Data) mdpi.com

| Developmental Stage (DAA) | Germplasm 3611-1 (mg/g) | Germplasm 3611-2 (mg/g) |

| 0 (Anthesis) | 1.37 | 1.05 |

| 3 | - | - |

| 6 | - | - |

| 9 | - | - |

| 12 | 0.66 | 0.33 |

Table 2: this compound Content in Cucumber Fruits at Different Harvest Periods (Example Data) mdpi.com

| Harvest Period | Germplasm 19024 (mg/g) | Germplasm 19114 (mg/g) |

| Early | 0.55 | 0.68 |

| Late | 0.34 | 0.32 |

Table 3: this compound Content in Different Parts of Cucumber Fruit (Example Data) mdpi.com

| Fruit Part | This compound Content (mg/g) |

| End of Fruit | 0.81 |

| Fruit Handle | 0.46 |

| Middle of Fruit | 0.43 |

| Top of Fruit | 0.25 |

| Commercial Mixed | 0.55 |

Table 4: Influence of Exogenous Agents on this compound Content in Cucumber Fruits (Example Data) mdpi.com

| Treatment | This compound Content (mg/g) |

| Control (CK) | 0.45 |

| Sucrose (T1) | 0.50 |

| Malic Acid (T2) | 0.52 |

| Microbial Agent 1 (T3) | 0.83 |

| Citric Acid (T4) | 0.40 |

Computational and Theoretical Studies of Tartronic Acid

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for investigating the behavior of molecules at an atomic level. nih.govuni-konstanz.denih.gov These approaches allow researchers to explore the conformational landscape, binding interactions, and dynamic properties of tartronic acid and its derivatives.

Conformational Studies

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and how its shape influences its function. Studies have evaluated the spatial structure of this compound and its complexes using spectroscopic methods combined with molecular modeling. nih.gov For instance, the coordination of this compound to a platinum(II) complex resulted in a structure that, in solution, closely resembles estradiol, as determined by these methods. nih.gov Such studies provide insights into the flexibility of the this compound backbone and its preferred geometries when interacting with other molecules.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.orgajchem-a.comnih.gov This method is widely used to understand and predict the binding of ligands to proteins and other macromolecules.

In the context of this compound, molecular docking simulations have been employed to investigate its role as a crystal growth inhibitor, particularly in the formation of calcium oxalate (B1200264) monohydrate (COM) crystals, a primary component of kidney stones. nih.govresearchgate.net These simulations, in conjunction with experimental techniques like atomic force microscopy, have revealed that this compound has a strong affinity for the rapidly growing apical surfaces of COM crystals. researchgate.net This binding preference distinguishes it from other inhibitors like citric acid and helps to explain its mechanism of inhibiting crystal growth. researchgate.net

Molecular dynamics (MD) simulations further complement these findings by providing a dynamic view of the interactions between this compound and the crystal surface, confirming the stability of the bound complexes. nih.govnih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is a versatile tool for calculating various molecular properties, including optimized geometries, reaction energies, and electronic properties, which can help in understanding chemical reactivity and stability. jmchemsci.commdpi.com

DFT calculations have been instrumental in studying the glycerol (B35011) oxidation reaction, where this compound is a potential product. researcher.life These studies have elucidated how different catalysts, such as palladium-silver (Pd-Ag) or single-atom rhodium (Rh1-In2O3) catalysts, influence the reaction pathways. researcher.liferesearchgate.net For example, DFT calculations have shown that a single-atom rhodium catalyst can lower the energy barrier for a key dehydrogenation step, leading to high selectivity for this compound. researchgate.net Conversely, the addition of silver to a palladium catalyst was found to favor C-C bond cleavage, leading to the formation of glycolic acid instead of this compound. researcher.life

DFT calculations are also pivotal in understanding the magnetic properties of metal complexes containing this compound or its derivatives. academie-sciences.frrsc.org In coordination chemistry, the magnetic interactions between metal centers are mediated by bridging ligands. DFT can be used to calculate the strength and nature (ferromagnetic or antiferromagnetic) of these magnetic couplings.

For copper(II) complexes involving tartronate-like ligands, DFT calculations have been used to study the magnetic interactions. researchgate.net In a trinuclear copper(II) complex, these calculations, in conjunction with magnetic susceptibility measurements, revealed the presence of both ferromagnetic and antiferromagnetic coupling among the copper ions. researchgate.net The analysis of spin densities calculated by DFT helps to rationalize the observed magnetic behavior, providing a deeper understanding of the structure-property relationships in these magnetic materials. academie-sciences.fr

| Computational Technique | Application to this compound | Key Findings |

| Conformational Studies | Evaluation of the spatial structure of this compound and its complexes. nih.gov | In solution, a platinum(II) complex with this compound adopts a structure similar to estradiol. nih.gov |

| Molecular Docking | Investigation of this compound as an inhibitor of calcium oxalate monohydrate (COM) crystal growth. nih.govresearchgate.net | This compound preferentially binds to the apical surfaces of COM crystals, inhibiting their growth. researchgate.net |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms in glycerol oxidation to this compound. researcher.liferesearchgate.net | DFT calculations revealed how different catalysts influence selectivity towards this compound by altering reaction energy barriers. researchgate.net |

| DFT for Magnetic Properties | Study of magnetic coupling in metal complexes with tartronate-like ligands. researchgate.net | DFT calculations helped to explain the observed ferromagnetic and antiferromagnetic interactions in a trinuclear copper(II) complex. researchgate.net |

Kinetic Mechanism Studies of Enzyme Interactions

Understanding the kinetic mechanism of enzyme interactions is fundamental to biochemistry and drug design. anilmishra.name These studies investigate the rates of enzyme-catalyzed reactions and how they are affected by various factors, including substrate and inhibitor concentrations.

Initial-Velocity and Product-Inhibition Studies

Initial-velocity studies are a classic method in enzyme kinetics used to determine the kinetic parameters of a reaction, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). mlsu.ac.in Product inhibition studies, a subset of initial-velocity experiments, are particularly important as the accumulation of product can often inhibit the enzyme's activity. nih.govmdpi.comresearchgate.net

Modeling of Reaction Pathways

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving this compound. These theoretical studies provide detailed insights into reaction intermediates, transition states, and energetic profiles, which are often difficult to determine through experimental means alone.

Pyrolysis of this compound

One significant reaction pathway studied computationally is the flash vacuum pyrolysis (FVP) of this compound. Theoretical models have been used to understand its decomposition to form 1,1,2-ethenetriol, the enol tautomer of glycolic acid. This process involves the decarboxylation of this compound. nih.gov

The reaction was modeled using B3LYP/6-311++G(2d,2p) computations, which supported the experimental identification of the products through IR and UV/Vis spectroscopy. nih.gov A key finding from these computational studies is the potential energy hypersurface profile, which maps out the energy changes as the reaction progresses from reactant to product. The calculations show the energy barriers for subsequent rearrangements of the initial product, 1,1,2-ethenetriol, into more stable molecules like glycolic acid and ketene (B1206846). nih.gov

Table 1: Calculated Relative Energies for the Pyrolysis of this compound and Subsequent Reactions Data sourced from DLPNO-CCSD(T)/cc-pVQZ//B3LYP/6-311++G(2d,2p) + ZPVE at 0 K.

| Species/Transition State | Description | Relative Energy (kcal/mol) |

| 2 ctg | 1,1,2-Ethenetriol (initial product) | 0.0 |

| TS1 | Transition state for H-shift | 42.1 |

| TS2 | Transition state for rearrangement to glycolic acid | 44.9 |

| TS3 | Transition state for rearrangement to ketene + water | 49.3 |

| 1 ssc | Glycolic acid (rearrangement product) | -48.4 |

| TS4' | Transition state for mst.eduresearchgate.netH-shift | 60.6 |

| Source: nih.gov |

The data indicates that the rearrangement of the initial enol product (2 ctg) to glycolic acid (1 ssc) is a highly exothermic process, but it must overcome a significant energy barrier (TS2). nih.gov

Oxidation Pathways

The oxidation of this compound is another area that has been extensively modeled. Computational studies have explored its role as an intermediate in various oxidation reactions.

Bromic Acid Oxidation: A theoretical exploration was conducted on the mechanisms of the bromic acid oxidation of malonic acid, which proceeds via this compound to finally yield mesoxalic acid. mst.edu Mechanistic and computational studies have calculated the reaction enthalpy for the oxidation of this compound to mesoxalic acid to be -72.49 kcal/mol, indicating a thermodynamically favorable process. umsystem.edu

Glycerol Electrooxidation to this compound: The formation of this compound through the selective electrooxidation of glycerol is a pathway of significant industrial interest. DFT calculations have been instrumental in understanding how catalysts can steer this reaction towards high selectivity for this compound. researchgate.netresearcher.life

For instance, studies on a single-atom rhodium catalyst supported on indium oxide (Rh1-In2O3) revealed that the catalyst facilitates the oxidation of hydroxyl groups to active oxygen species. researchgate.net Crucially, the DFT calculations showed that this catalyst significantly lowers the energy barrier for the dehydrogenation of the CαH2(OH) group in glycerol. This selective activation is key to favoring the formation of this compound over other potential C3 products. researchgate.netresearcher.life

Similarly, DFT calculations were used to investigate the glycerol oxidation reaction (GEOR) on palladium-silver (Pd-Ag) catalysts. The modeling showed that the addition of silver (Ag) altered the reaction mechanism. While glycerol oxidation initially produces glyceraldehyde and glyceric acid, the presence of Ag was found to promote C-C bond cleavage, leading to the formation of glycolic acid instead of this compound from the glyceric acid intermediate. researcher.life This demonstrates how computational modeling can predict and explain catalyst-dependent product selectivity.

Role in Belousov-Zhabotinsky (BZ) Systems

This compound appears as an oxidized intermediate in the complex oscillatory chemical system known as the Belousov-Zhabotinsky (BZ) reaction. psu.edu Model calculations of the cerium-catalyzed BZ system have been developed to understand the evolution of various chemical components, including this compound. These models, such as the Marburg-Budapest-Missoula (MBM) model, incorporate the reactions of organic free radicals that lead to the formation of intermediates like this compound, mesoxalic acid, and oxalic acid. psu.edu The computational models help to simulate the concentration profiles of these intermediates over time, providing a more profound understanding of the underlying reaction network. psu.edu

Advanced Research Applications and Future Directions

Sustainable Chemical Production

The imperative for sustainable industrial processes has positioned tartronic acid as a key player in the transformation of biomass into valuable chemicals. Its applications in this domain are centered on the valorization of bio-derived polyols and its broader role in green chemistry.

Bio-derived Polyol Valorization

Glycerol (B35011), a major byproduct of biodiesel production, presents a significant opportunity for creating value-added chemicals. acs.orgrsc.org The selective oxidation of glycerol can yield a range of valuable carboxylic acids, including this compound. acs.orgtdx.cat This conversion is a focal point of research, aiming to make biodiesel production more economically viable and sustainable. researchgate.net The oxidation of glycerol is a complex process that can lead to various products, but targeted catalytic strategies are being developed to enhance the selectivity towards this compound and other high-value compounds like glyceric acid. acs.orgtdx.cat

The electrochemical conversion of glycerol is another promising route for valorization, with this compound being a notable product. sigmaaldrich.comsigmaaldrich.com Kinetic studies of this process are crucial for understanding the reaction pathways and optimizing conditions for higher yields of desired products, contributing to renewable energy and waste valorization efforts. sigmaaldrich.comsigmaaldrich.com

Green Chemistry Applications

This compound's involvement in sustainable processes extends to various green chemistry applications. It plays a role in the electro-oxidation pathways for treating glycerol waste, which is essential for reducing the environmental impact of industrial byproducts. sigmaaldrich.comsigmaaldrich.com Furthermore, research has focused on developing base-free conditions for glycerol oxidation over platinum-based catalysts, where this compound is a key intermediate. sigmaaldrich.comsigmaaldrich.com These advancements in catalysis and organic synthesis offer more environmentally friendly chemical production methods. sigmaaldrich.comsigmaaldrich.com The synthesis of this compound derivatives has also been achieved through environmentally benign methods, such as zinc-catalyzed solvolysis, further underscoring its relevance in green chemistry. rsc.org

Polymer Science and Materials Applications

In the realm of materials science, this compound is being explored for its potential to create novel polymers with enhanced properties, particularly in improving thermal conductivity.

Synthesis of Novel Polymers

This compound serves as a monomer for the synthesis of new polymers. mdpi.com One such example is poly(tartronic-co-glycolic acid) (PTGA), which can be synthesized through thermal polycondensation. mdpi.comresearchgate.net This method represents a straightforward approach to creating this novel polymer. researchgate.net Research has also demonstrated the synthesis of PTGA through enzymatic polymerization, highlighting the versatility of synthetic routes. mdpi.com The use of this compound, a natural product, aligns with the principles of green chemistry by utilizing sustainable resources and employing solvent-free synthesis methods that produce only water as a byproduct. mdpi.com